Lipophilicity (XLogP3) Comparison: Target Compound vs. Non-Methylated 2-(Bromomethyl)tetrahydrofuran and 5-Regioisomer
The target compound exhibits a computed XLogP3 of 1.8, which is approximately 0.4 log units higher than the non-methylated analog 2-(bromomethyl)tetrahydrofuran (XLogP3 = 1.4) . This increased lipophilicity arises from the gem-dimethyl substitution at the 2-position, adding two methyl groups (net +28 Da and +2 carbon atoms) relative to the parent scaffold. Conversely, the 5-regioisomer (CAS 123314-91-0) registers a higher LogP of 2.34, making it 0.54 log units more lipophilic than the 4-isomer . This intermediate lipophilicity of the 4-isomer may confer a balanced partition coefficient advantageous for optimizing both membrane permeability and aqueous solubility in pharmaceutical lead series.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (Smolecule); LogP = 2.1964 (Leyan) |
| Comparator Or Baseline | 2-(Bromomethyl)tetrahydrofuran (CAS 1192-30-9): XLogP3 = 1.4 (Aladdin Scientific); 5-(Bromomethyl)-2,2-dimethyltetrahydrofuran (CAS 123314-91-0): LogP = 2.3389 (Leyan) |
| Quantified Difference | Target vs. 2-BrMe-THF: ΔXLogP3 ≈ +0.4; Target vs. 5-regioisomer: ΔLogP ≈ -0.14 (Leyan values) |
| Conditions | Computed values from vendor databases; XLogP3 calculated using PubChem method; LogP from Leyan proprietary calculation |
Why This Matters
For medicinal chemistry programs, a 0.4 log unit difference in LogP can significantly alter a compound's ADME profile, making the 4-isomer a meaningfully distinct candidate from both the non-methylated and 5-regioisomeric alternatives.
